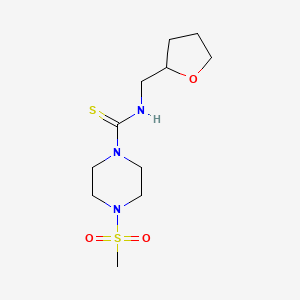![molecular formula C20H25N3O3S2 B4132327 4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4132327.png)
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide, commonly referred to as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of piperazinecarbothioamide compounds and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPSP involves the inhibition of various enzymes and proteins that are involved in the inflammatory and pain pathways. MPSP has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. MPSP also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
MPSP has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. MPSP has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of various diseases such as cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPSP has several advantages as a research tool in laboratory experiments. It is a highly potent compound with significant anti-inflammatory and analgesic properties. MPSP is also stable and can be easily synthesized in the laboratory. However, one of the limitations of using MPSP in laboratory experiments is its potential toxicity. MPSP has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MPSP. One of the potential applications of MPSP is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPSP has been shown to exhibit neuroprotective properties and can potentially prevent the progression of these diseases. Another potential application of MPSP is its use as a chemotherapeutic agent for the treatment of cancer. MPSP has been shown to exhibit significant anti-cancer properties and can potentially be used as a novel therapeutic agent for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
MPSP has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. MPSP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(2-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-26-18-7-9-19(10-8-18)28(24,25)23-15-13-22(14-16-23)20(27)21-12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZCHBBISDFMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-benzyl-2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4132246.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4132272.png)
![methyl (2S,4R)-1-methyl-4-{[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4132274.png)


![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4132297.png)
![N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4132303.png)
![N-(2,4-difluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4132305.png)
![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide](/img/structure/B4132318.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4132342.png)
![N-1-adamantyl-4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132354.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132355.png)
![4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4132357.png)